molecular formula C11H14Cl2N2 B13641358 (R)-1-(Quinolin-8-yl)ethan-1-amine dihydrochloride

(R)-1-(Quinolin-8-yl)ethan-1-amine dihydrochloride

Katalognummer: B13641358
Molekulargewicht: 245.14 g/mol
InChI-Schlüssel: PLJWJINASQQAJZ-YCBDHFTFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Quinolin-8-yl)ethan-1-amine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the quinoline ring system.

    Amine Introduction: The ethan-1-amine group is introduced to the quinoline ring through a series of chemical reactions.

    Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.

    Salt Formation: The final step involves the formation of the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(Quinolin-8-yl)ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, dihydroquinolines, and substituted quinolines, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

®-1-(Quinolin-8-yl)ethan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of ®-1-(Quinolin-8-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (S)-1-(Quinolin-8-yl)ethan-1-amine dihydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    Quinoline: The parent compound with a simpler structure.

    8-Hydroxyquinoline: A derivative with an additional hydroxyl group.

Uniqueness

®-1-(Quinolin-8-yl)ethan-1-amine dihydrochloride is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its enantiomer and other quinoline derivatives. This makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C11H14Cl2N2

Molekulargewicht

245.14 g/mol

IUPAC-Name

(1R)-1-quinolin-8-ylethanamine;dihydrochloride

InChI

InChI=1S/C11H12N2.2ClH/c1-8(12)10-6-2-4-9-5-3-7-13-11(9)10;;/h2-8H,12H2,1H3;2*1H/t8-;;/m1../s1

InChI-Schlüssel

PLJWJINASQQAJZ-YCBDHFTFSA-N

Isomerische SMILES

C[C@H](C1=CC=CC2=C1N=CC=C2)N.Cl.Cl

Kanonische SMILES

CC(C1=CC=CC2=C1N=CC=C2)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.